3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and cyclopentylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-methoxybenzenesulfonyl chloride is reacted with cyclopentylamine under stirring at room temperature. The reaction mixture is then washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the chloro and cyclopentyl groups.
3-chloro-N-cyclopentylbenzenesulfonamide: Lacks the methoxy group.
N-cyclopentyl-4-methoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide is unique due to the presence of all three functional groups (chloro, cyclopentyl, and methoxy) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFAPUFKQIQCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49736920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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